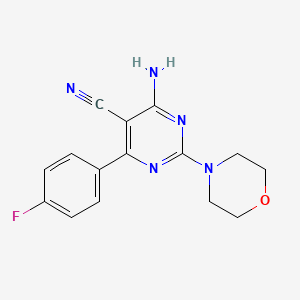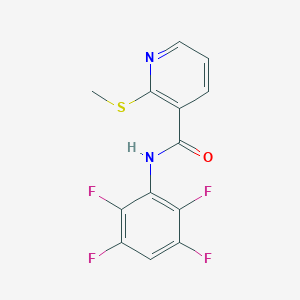![molecular formula C18H13F2N5O2 B13368756 N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368756.png)
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a triazole ring, a cyanophenyl group, and a difluoromethoxyphenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-cyanophenylhydrazine with 4-(difluoromethoxy)benzaldehyde under acidic conditions to form the corresponding hydrazone
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous-flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-cyanophenyl)-4-(difluoromethoxy)benzamide
- 2-Cyanophenyl 4-(difluoromethoxy)benzoate
- N-(2-Amino-4-(difluoromethoxy)phenyl)acetamide
Uniqueness
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1H-1,2,4-triazole-3-carboxamide is unique due to its specific combination of functional groups and its triazole ring structure. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C18H13F2N5O2 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N-(2-cyanophenyl)-1-[4-(difluoromethoxy)phenyl]-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C18H13F2N5O2/c1-11-22-16(17(26)23-15-5-3-2-4-12(15)10-21)24-25(11)13-6-8-14(9-7-13)27-18(19)20/h2-9,18H,1H3,(H,23,26) |
Clave InChI |
RZWRYOWCEWJFMI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)OC(F)F)C(=O)NC3=CC=CC=C3C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-1,2-dimethylpropyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B13368693.png)
![3'-(2-Ethyl-6-methylphenyl)-3',4'-dihydrospiro[adamantane-2,5'-imidazole]-4'-one](/img/structure/B13368698.png)
![7-benzyl-2-{[2-(4-morpholinyl)ethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13368711.png)
![3-butyl-1-[(3-phenylpropoxy)methyl]-3H-benzimidazol-1-ium](/img/structure/B13368715.png)

![4-[(4-Methylcyclohexyl)methyl]piperidine](/img/structure/B13368720.png)

![3-chloro-N-(3-{[2-(5-chloro-2-hydroxybenzylidene)hydrazino]carbonyl}phenyl)benzamide](/img/structure/B13368722.png)
![3-{[(4-Bromo-2-methoxyphenyl)sulfonyl]amino}benzoic acid](/img/structure/B13368723.png)
![1-[4-(difluoromethoxy)phenyl]-N-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13368736.png)

![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13368752.png)
